![molecular formula C15H11N3O B2367133 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile CAS No. 551931-04-5](/img/structure/B2367133.png)
2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” is a complex organic compound . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), and furan. Pyrrole is colorless, but older or impure samples can appear yellow. The pyrrole ring structure is present in numerous natural products, such as heme .
Synthesis Analysis
The synthesis of pyrrole-containing compounds is a topic of interest in medicinal chemistry due to their presence in many biologically active molecules . One method involves the condensation of amines with carbonyl compounds . For example, 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile can be synthesized by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis
The molecular structure of “this compound” is complex, featuring a pyrrole ring attached to a benzenecarbonitrile group via a methylene (CH2) bridge . The pyrrole ring is substituted with a methyl group and a formyl group .Chemical Reactions Analysis
Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Nonsteroidal Progestrone Receptor Modulator: A compound related to 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile was synthesized and characterized, indicating its potential use in the synthesis of novel nonsteroidal progestrone receptor modulators (Xiao Yong-mei, 2013).
Structural and Aromatic Studies
- Aromaticity of Dihetero Analogues: Research on analogues of this compound provides insights into the aromatic character of these compounds, suggesting their potential applications in chemical synthesis and materials science (M. Cyrański et al., 2001).
Reactivity and Synthetic Applications
- Nitration of Pyrrole Nitriles: The study of nitration of pyrrole nitriles, closely related to this compound, highlights its reactivity and potential application in organic synthesis (H. J. Anderson, 1959).
Chemical Sensing
- Colorimetric Sensing of Fluoride Anions: A derivative of this compound was synthesized and found to be effective in colorimetric sensing of fluoride anions (E. A. Younes et al., 2020).
Structural Analysis
- Crystal Structure Analysis: Studies involving compounds similar to this compound have provided detailed crystal structure analyses, offering insights into the molecular configuration and potential applications in crystallography (Wan-qiang Zhang, 2013).
Zukünftige Richtungen
The future directions for research into “2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile” and similar compounds could involve further exploration of their synthesis and potential biological activities. Given the diverse nature of pyrrole-containing compounds and their presence in many biologically active molecules, there is significant potential for future research in this area .
Eigenschaften
IUPAC Name |
2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGLPSBROLBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
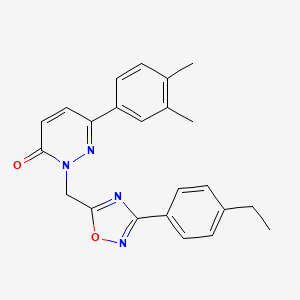
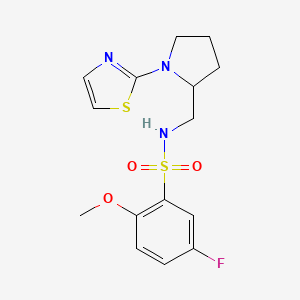
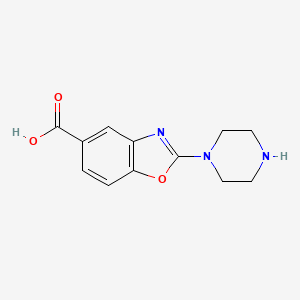
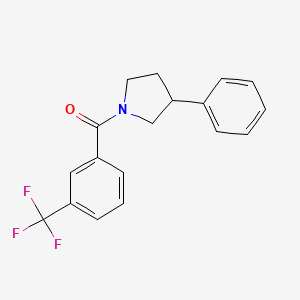


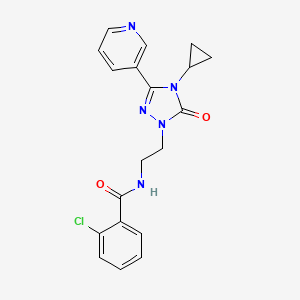
![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)
![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)
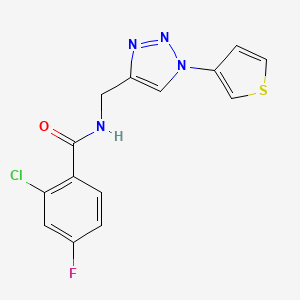

![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
